6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
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Overview
Description
6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one, also known as CDMC, is a chemical compound that belongs to the class of chromen-2-ones. CDMC has been of great interest to scientists due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Anticancer Applications
A study by Ambati et al. (2017) explored the synthesis of novel 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives as potential anticancer agents. The study utilized a series of synthetic reactions to produce compounds that exhibited moderate cytotoxic activity against various cancer cell lines, including A549, PC3, SKOV3, and B16F10. This research highlights the potential of chromen-2-one derivatives in developing new anticancer therapies (Ambati et al., 2017).
Antimicrobial Activity
Mandala et al. (2013) synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds. These compounds were tested for their in vitro antimicrobial activity and exhibited significant antibacterial and antifungal effects, comparing favorably with standard treatments. The study also involved molecular docking studies to explore the compounds' interactions with bacterial proteins, suggesting a potential mechanism for their antimicrobial effects (Mandala et al., 2013).
Synthesis and Chemical Properties
Research by Niknam et al. (2013) on the synthesis of 4H-pyran derivatives using silica-bonded N-propylpiperazine sodium n-propionate as a catalyst provided insights into the chemical properties and synthesis techniques of chromen-2-one derivatives. This study not only showcased the efficiency of a solid base catalyst in synthesizing various derivatives but also emphasized the potential for recyclable and environmentally friendly synthesis methods (Niknam et al., 2013).
Anticholinesterase Activity
Filippova et al. (2019) developed a procedure for synthesizing 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones as potential anticholinesterase agents. This research aimed at creating compounds that could inhibit butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases such as Alzheimer's. The study provides a foundation for further exploration into chromen-4-one derivatives as therapeutic agents for neurodegenerative disorders (Filippova et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-15-12-19-21(16(2)22(15)23)17(13-20(26)27-19)14-24-8-10-25(11-9-24)18-6-4-3-5-7-18/h3-7,12-13H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUDLTYHHWOMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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